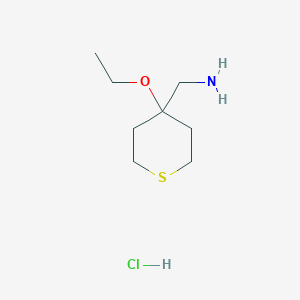

(4-Ethoxythian-4-yl)methanamine;hydrochloride

Description

(4-Ethoxythian-4-yl)methanamine hydrochloride (CAS: 2416242-92-5) is a hydrochloride salt of a substituted thiane derivative. Its molecular formula is C₈H₁₈ClNOS, with a molecular weight of 211.75 g/mol. The compound features a six-membered sulfur-containing ring (thiane) substituted with an ethoxy group (-OCH₂CH₃) and a methanamine (-CH₂NH₂) group at the 4-position. The hydrochloride salt enhances its solubility, making it suitable for research in organic synthesis and pharmaceutical chemistry. The ethoxy group contributes to electronic modulation, while the sulfur atom in the thiane ring may influence binding interactions and metabolic stability .

Properties

IUPAC Name |

(4-ethoxythian-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS.ClH/c1-2-10-8(7-9)3-5-11-6-4-8;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLSGHIJWZKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSCC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Ethoxythian-4-yl)methanamine;hydrochloride involves several steps. One common method includes the reaction of 4-ethoxytetrahydrothiopyran with methanamine in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

(4-Ethoxythian-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Ethoxythian-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxythian-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

(4-(Methoxymethyl)phenyl)methanamine Hydrochloride

- Core Structure : Aromatic phenyl ring vs. saturated thiane.

- Substituents : Methoxymethyl (-CH₂OCH₃) at the para position.

- Key Differences :

- The phenyl ring provides aromatic π-system interactions, while the thiane ring offers sulfur-mediated polarity and conformational flexibility.

- The methoxymethyl group introduces steric bulk compared to the ethoxy group in the target compound.

- Applications : Used in receptor-binding studies due to its aromaticity .

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine Hydrochloride

- Core Structure : Oxane (tetrahydropyran, oxygen-containing) vs. thiane (sulfur-containing).

- Substituents : 4-Methoxyphenylmethyl group attached to the oxane ring.

- Key Differences :

- The oxygen in oxane enhances hydrogen-bonding capacity, whereas sulfur in thiane may increase lipophilicity.

- The 4-methoxyphenyl group adds aromaticity absent in the target compound.

- Applications : Explored for CNS-targeted drug design due to oxane’s pharmacokinetic properties .

(4-Methylpyridin-2-yl)methanamine Hydrochloride

- Core Structure : Pyridine (aromatic, nitrogen-containing) vs. thiane.

- Substituents : Methyl group at the 4-position of the pyridine ring.

- Key Differences: Pyridine’s nitrogen atom enables acid-base reactivity, unlike the non-aromatic thiane. The methyl group on pyridine may sterically hinder binding compared to the ethoxy group on thiane.

- Biological Activity : Shows enzyme inhibition profiles in neurotransmitter systems .

(2-Isopropylthiazol-4-yl)methanamine Dihydrochloride

- Core Structure : Thiazole (five-membered ring with N and S) vs. six-membered thiane.

- Substituents : Isopropyl group at the 2-position.

- Key Differences :

- Thiazole’s smaller ring size and aromaticity confer distinct electronic properties.

- The isopropyl group increases hydrophobicity compared to the ethoxy group.

- Applications : Investigated for antimicrobial and anticancer activities .

[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

- Core Structure : Substituted phenyl ring vs. thiane.

- Substituents : Ethoxy and propargyloxy groups.

- Key Differences :

- The propargyloxy group introduces alkyne functionality for click chemistry applications.

- The phenyl ring’s planar structure contrasts with thiane’s chair conformation.

- Applications : Used in targeted covalent inhibitor synthesis .

Comparative Analysis Table

Key Research Findings

This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) .

Sulfur vs. Oxygen/Nitrogen : Thiane’s sulfur atom may enhance membrane permeability compared to oxane or pyridine derivatives, as seen in studies on similar compounds () .

Salt Forms : Hydrochloride salts generally improve aqueous solubility, but variations in counterions (e.g., dihydrochloride in ) affect crystallinity and stability .

Biological Activity

Chemical Identity

(4-Ethoxythian-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula CHNOS·HCl. It is also known by its IUPAC name, (4-ethoxytetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride. This compound is synthesized through the reaction of 4-ethoxytetrahydrothiopyran with methanamine in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. This mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling processes.

Research Findings

Recent studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activities associated with metabolic processes. For instance, it has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders.

- Therapeutic Potential : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating conditions characterized by inflammation.

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Current data indicate a moderate toxicity level, necessitating careful evaluation in therapeutic contexts.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methenamine | Simple amine | Urinary tract antiseptic |

| 4-Pyrimidine Methanamine (HCl) | Heterocyclic amine | Used in pharmaceutical synthesis |

| (4-Ethoxythian-4-yl)methanamine;HCl | Tetrahydrothiopyran derivative | Potential anti-inflammatory activity |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to significant alterations in serotonin and dopamine levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in cultured macrophages, indicating its potential utility in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.